5-Bromo-2-methoxyquinoline

Descripción

Significance of Quinoline (B57606) Heterocyclic Scaffolds in Chemical Research

Quinoline, a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.org This fundamental structure, and its derivatives, are of immense interest to researchers due to their wide-ranging applications. bohrium.com Quinoline scaffolds are prevalent in numerous natural products and have been instrumental in the development of various pharmaceuticals. orientjchem.orgthesciencein.org Their versatile nature allows for a diversity of chemical modifications, making them a cornerstone in medicinal chemistry and drug discovery. rsc.orgbohrium.com The exploration of quinoline derivatives has led to the identification of compounds with a broad spectrum of biological activities. orientjchem.orgresearchgate.net

The significance of the quinoline scaffold is underscored by its presence in a number of established drugs. rsc.org For instance, the anti-malarial drug quinine (B1679958) features a quinoline core. rsc.org This has spurred extensive research into synthetic quinoline derivatives as potential therapeutic agents for a variety of diseases. rsc.orgorientjchem.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological activity and potential applications in materials science. nih.gov

Overview of Halogenated and Methoxy-Substituted Quinolines in Organic Synthesis and Molecular Design

The introduction of halogen atoms and methoxy (B1213986) groups onto the quinoline scaffold significantly impacts its chemical reactivity and biological profile. Halogenation, the process of introducing one or more halogen atoms, is a key strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of a molecule. researchgate.net Brominated quinolines, in particular, are valuable intermediates in organic synthesis, often serving as precursors for cross-coupling reactions to introduce further molecular complexity. researchgate.netresearchgate.net The position of the bromine atom on the quinoline ring dictates its reactivity and the types of transformations it can undergo. For example, the bromine atom in 5-bromo-substituted quinolines can be a site for nucleophilic substitution reactions.

Similarly, the methoxy group (–OCH3) is a crucial substituent in molecular design. Its presence can influence a molecule's conformation, solubility, and ability to form hydrogen bonds. orientjchem.org In the context of quinoline chemistry, a methoxy group can act as an electron-donating group, modulating the electronic properties of the aromatic system. rsc.org This can have a profound effect on the molecule's interaction with biological targets. orientjchem.org The strategic placement of both halogen and methoxy substituents on a quinoline core allows for the creation of a diverse library of compounds with tailored properties for specific applications. mdpi.com

Rationale and Scope of Academic Inquiry into 5-Bromo-2-methoxyquinoline

Academic inquiry into this compound is often focused on its potential as a versatile building block in the synthesis of more complex molecules. Researchers have explored its use in creating a variety of quinoline derivatives with potential applications in medicinal chemistry. The synthesis of this compound typically involves the bromination of 2-methoxyquinoline. Studies have investigated optimizing reaction conditions to achieve high yields of the desired product. The unique electronic and steric properties conferred by the bromo and methoxy substituents make this compound a valuable tool for chemists seeking to design and synthesize novel compounds with specific biological or material properties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H8BrNO |

| CAS Number | 99455-06-8 |

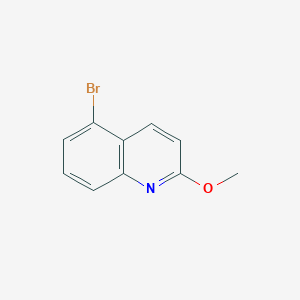

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDZLLVNHCLYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557554 | |

| Record name | 5-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99455-06-8 | |

| Record name | 5-Bromo-2-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99455-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Methoxyquinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system, being electron-deficient, is generally susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. In 5-Bromo-2-methoxyquinoline, two primary sites are available for nucleophilic substitution: the C5-position bearing the bromo group and the C2-position with the methoxy (B1213986) group.

The bromine atom at the C5-position can be displaced by various nucleophiles. This reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C-Br bond can be significantly enhanced by the presence of strongly electron-withdrawing groups on the quinoline ring, which stabilize the intermediate Meisenheimer complex. For instance, the presence of a nitro group on the quinoline core is known to activate bromo groups toward nucleophilic substitution. researchgate.net

While the C5-Br bond is a common reaction site, the C2-methoxy group can also be substituted, particularly with strong nucleophiles under forcing conditions. In related quinoline systems, such as 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534), nucleophilic substitution has been demonstrated at the 2- and 4-positions with various amines. mdpi.com For this compound, the methoxy group is a less facile leaving group than a chloro group, but its substitution remains a potential pathway for further functionalization.

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) provides a key pathway for functionalizing the carbocyclic ring of the quinoline system. fiveable.me The regiochemical outcome of EAS on this compound is dictated by the combined directing effects of the existing substituents.

The 2-methoxy group is an activating, ortho, para-director. It increases the electron density of the quinoline ring, primarily at positions 3 and 4 (ortho) and, to a lesser extent, other positions through resonance. The 5-bromo group is a deactivating, ortho, para-director. fiveable.me It withdraws electron density through induction but can direct incoming electrophiles via resonance to the 6- and 8-positions.

The interplay of these effects determines the most probable sites for electrophilic attack. Steric hindrance from the methoxy and bromine groups, combined with their electronic influences, tends to direct incoming electrophiles to the C3 and C7 positions. The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. fiveable.me

Organometallic Coupling Reactions and Catalytic Cycles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. researchgate.netresearchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly well-suited for this substrate. researchgate.net

These reactions are highly dependent on optimized conditions, including the choice of catalyst, base, and solvent, to achieve high yields and minimize side products. The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. libretexts.org

Below is a table summarizing typical optimized conditions for Suzuki-Miyaura cross-coupling reactions involving bromoquinolines.

| Parameter | Optimal Value/Reagent | Purpose |

| Catalyst | [PdCl₂(dcpf)] | Facilitates the oxidative addition step. |

| Base | K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80–100°C | Provides sufficient energy to overcome activation barriers. |

This data is based on optimized conditions for structurally analogous bromoquinolines.

Other organometallic reactions, such as Stille coupling (using organostannanes) and Buchwald-Hartwig amination, are also applicable, providing diverse routes to complex quinoline derivatives. researchgate.net

Redox Chemistry of Halogenated Methoxyquinolines

The this compound molecule possesses several sites that can participate in reduction and oxidation (redox) reactions. The quinoline ring itself can be reduced to form dihydroquinoline or tetrahydroquinoline derivatives under appropriate conditions, such as catalytic hydrogenation. researchgate.net

Conversely, the compound can undergo oxidation. The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide, a reaction common for heterocyclic amines. The methoxy group can also be oxidized, potentially leading to derivatives with different oxidation states. Furthermore, the bromine atom can be removed reductively, yielding 2-methoxyquinoline. In some contexts, halogenated quinolines have been implicated in the generation of reactive oxygen species (ROS), suggesting a role in redox cycling processes.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-2-methoxyquinoline by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For the related compound 5-Bromo-8-methoxyquinoline (B186703), the proton signals appear at specific chemical shifts (δ) in parts per million (ppm). For instance, the proton at position H-4 is observed as a doublet of doublets at δ 8.95 ppm, while the methoxy (B1213986) group protons appear as a singlet at δ 4.09 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In 5-Bromo-8-methoxyquinoline, the carbon of the methoxy group resonates at δ 56.33 ppm. rsc.org The carbon atoms of the quinoline (B57606) ring show distinct signals, for example, C5 at δ 112.02 ppm and C8 at δ 155.35 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning proton and carbon signals by showing correlations between them. These methods help to definitively establish the connectivity within the molecule.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 8.95 (dd, J = 4.2, 1.6 Hz) | 149.88 |

| 3 | 7.55 (dd, J = 8.5, 4.2 Hz) | 122.93 |

| 4 | 8.50 (dd, J = 8.6, 1.6 Hz) | 135.76 |

| 5 | - | 112.02 |

| 6 | 7.73 (d, J = 8.4 Hz) | 130.23 |

| 7 | 6.94 (d, J = 8.4 Hz) | 108.29 |

| 8 | - | 155.35 |

| OCH₃ | 4.09 (s) | 56.33 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 3,5-dibromo-8-methoxyquinoline, shows characteristic absorption bands. gelisim.edu.tr For instance, C-H stretching vibrations of the aromatic ring appear around 3047 cm⁻¹, while the methoxy group's C-H stretching is observed at 2925 cm⁻¹. gelisim.edu.tr The C=C and C=N stretching vibrations of the quinoline ring are found in the 1592-1482 cm⁻¹ region. gelisim.edu.tr The C-O stretching of the methoxy group typically appears around 1255 cm⁻¹. gelisim.edu.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For brominated compounds, the C-Br stretching vibration is a key feature, often observed in the lower frequency region of the Raman spectrum, typically around 550 cm⁻¹. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3047 | Quinoline Ring |

| Aliphatic C-H Stretch | 2925 | Methoxy Group |

| C=C/C=N Stretch | 1592, 1558, 1482 | Quinoline Ring |

| C-O Stretch | 1255 | Methoxy Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands corresponding to π-π* transitions within the aromatic system. The presence of substituents like the bromo and methoxy groups can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. For a series of related ligands containing 8-methoxyquinoline (B1362559), the UV-Vis spectra in dichloromethane (B109758) showed absorption maxima in the range of 300-400 nm. acs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The mass spectra of oxygenated quinolines show characteristic fragmentation patterns. cdnsciencepub.com A common fragmentation pathway involves the loss of a methyl group from the methoxy moiety, followed by the elimination of carbon monoxide. The presence of a bromine atom will be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

The crystal packing of this compound is influenced by various intermolecular interactions. In the crystal structure of 5,7-dibromo-8-methoxyquinoline, C—H⋯O hydrogen bonds link the molecules into infinite chains. iucr.org Additionally, aromatic π–π stacking interactions, with a centroid-to-centroid distance of 3.7659 (19) Å, are also observed, contributing to the stability of the crystal lattice. iucr.org Similar interactions, such as C—H⋯π(arene) interactions, have been observed in the crystal structure of 4-bromo-8-methoxyquinoline, forming one-dimensional chains. nih.gov

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Methoxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-methoxyquinoline, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict a range of electronic properties. science.govtandfonline.com These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. science.govresearchgate.net

Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

Below is an interactive table showcasing representative HOMO-LUMO energy data for related quinoline (B57606) structures, illustrating the impact of substitution on electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(1H-indol-3-yl)-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile | -5.69 | -1.95 | 3.74 |

| 2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile | -5.81 | -2.13 | 3.68 |

This data is for illustrative purposes based on related complex quinoline derivatives and highlights the typical energy ranges and gaps determined by DFT calculations. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Typically, regions of negative potential (often colored red to yellow) are associated with lone pairs of heteroatoms and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas, which are favorable for nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high electron density and thus negative electrostatic potential. Conversely, the hydrogen atoms and areas around the electron-withdrawing bromine atom would exhibit positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method quantifies the delocalization of electron density through charge transfer interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netuni-muenchen.de

Quantum Chemical Descriptors and Reactivity Indices for Predictive Chemistry

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. researchgate.net These indices provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's capacity to receive electrons. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as μ² / (2η).

These descriptors, derived from DFT calculations, are instrumental in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations provide insights into the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational landscape over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. smolecule.com

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Computational docking is a key in silico technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or nucleic acid). nih.govthepharmajournal.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. ucj.org.uaripublication.com

The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding free energy. ucj.org.ua The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net For this compound and its derivatives, molecular docking studies can predict potential biological targets and elucidate the structural features responsible for their bioactivity, guiding the design of more potent and selective compounds. researchgate.netresearchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

While specific computational studies detailing the reaction mechanisms and transition states exclusively for this compound are not extensively documented in dedicated publications, a robust understanding can be constructed by examining theoretical investigations into analogous substituted quinoline systems. Density Functional Theory (DFT) calculations are a primary tool in this field, providing critical insights into reaction pathways, transition state (TS) energies, and the electronic and steric factors that govern selectivity. The reactivity of this compound is primarily centered around electrophilic aromatic substitution (EAS) on the quinoline core, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the methoxy group (-OCH₃) at the C2-position and the bromine atom at the C5-position exert significant influence on the regioselectivity of incoming electrophiles. The -OCH₃ group is a strong activating group due to its +M (mesomeric) effect, directing electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating group (-I effect) but is also an ortho, para-director.

Theoretical studies on similar systems, like 8-methoxyquinoline (B1362559), have shown that the methoxy group's resonance donation enhances reactivity at specific positions, stabilizing the transition states for electrophilic attack. For instance, the bromination of 8-methoxyquinoline selectively yields 5-bromo-8-methoxyquinoline (B186703), a result that can be rationalized through quantum mechanical calculations of the Wheland intermediate stability or the transition state energies. smolecule.com DFT studies on the electrophilic bromination of other quinoline derivatives confirm that the +M effect of substituents like methoxy groups plays a crucial role in stabilizing the transition state, thereby lowering the activation energy for substitution at the directed positions.

For this compound, DFT calculations would likely predict that the activating C2-methoxy group directs further electrophilic attack preferentially to the C3 and C8 positions, while the C5-bromo group directs to the C6 position. The ultimate regiochemical outcome would depend on the calculated activation barriers for the formation of the respective transition states, which balance the competing electronic and steric effects.

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring is electron-deficient, making it susceptible to SNAr, particularly at positions activated by electron-withdrawing groups or containing a good leaving group. In this compound, both the C2 and C5 positions are potential sites for nucleophilic attack.

Computational studies on 2,4-dichloroquinazolines have utilized DFT to explain the high regioselectivity of SNAr reactions. mdpi.com These studies reveal that the carbon atom with the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient is more susceptible to nucleophilic attack. mdpi.com This corresponds to a lower activation energy for the formation of the Meisenheimer complex at that position. mdpi.com For this compound, a similar computational approach would involve calculating the LUMO coefficients and the activation energies for nucleophilic attack at C2 (displacement of the methoxy group) versus C5 (displacement of the bromine atom).

Recent theoretical work has also challenged the universality of the stepwise addition-elimination mechanism for SNAr. Combined kinetic and computational analyses suggest that many SNAr reactions, especially those on heterocycles with good leaving groups like chlorine or bromine, may proceed through a concerted mechanism, avoiding a discrete Meisenheimer intermediate. nih.gov A theoretical study on this compound would need to evaluate the potential energy surfaces for both stepwise and concerted pathways to determine the operative mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Theoretical studies, primarily using DFT, have been instrumental in elucidating the intricate details of this cycle for various bromo-heterocycles. nih.govresearchgate.net

| Catalytic Step | Description | Key Theoretical Insights |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. | DFT calculations show this is often the rate-determining step. The energy barrier is influenced by the electron density at the carbon, the C-Br bond dissociation energy, and the nature of the phosphine (B1218219) ligands on the palladium catalyst. rsc.org Monoligated Pd(0) species are often found to be the most reactive. acs.org |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. | Computational models have explored the transition state of this step, revealing the crucial role of the base in activating the organoboron species. The mechanism can proceed through different pathways, and DFT helps to determine the lowest energy path. pku.edu.cn |

| Reductive Elimination | The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. | This step is typically fast and exothermic. Theoretical studies focus on the geometry of the transition state, which is influenced by steric and electronic factors of the coupling partners and the ligands. nih.gov |

Computational analyses of Suzuki reactions on multi-halogenated quinolines have successfully rationalized site-selectivity by comparing the activation energies for oxidative addition at different C-Halogen bonds. rsc.org For a substrate like this compound, DFT calculations could predict its reactivity in cross-coupling reactions and guide the selection of optimal ligands and reaction conditions by modeling the energy profiles of the entire catalytic cycle. chemrxiv.org

Advanced Applications of 5 Bromo 2 Methoxyquinoline in Chemical Research

Strategic Use as a Chemical Building Block in Complex Organic Molecule Synthesis

5-Bromo-2-methoxyquinoline is a valuable precursor in the multi-step synthesis of complex organic molecules. Its strategic importance lies in the differential reactivity of its substituents, which allows for selective chemical transformations. The bromine atom can be readily displaced or used as a handle for cross-coupling reactions, while the methoxy (B1213986) group can be cleaved to reveal a hydroxyl functionality or retained to influence the electronic properties of the molecule.

One notable application is in the synthesis of other functionalized quinoline (B57606) derivatives. For instance, the bromine at the 5-position can be substituted to introduce various functional groups, leading to a diverse range of molecular architectures. Simple synthetic methods have been developed for the preparation of polyfunctional brominated methoxyquinolines. gelisim.edu.tr For example, direct bromination of certain methoxyquinolines can selectively yield 5-bromo derivatives. gelisim.edu.tr

The compound also serves as a key intermediate in the synthesis of biologically active molecules. For example, a derivative, 3-benzyl-6-bromo-2-methoxyquinoline, is a crucial intermediate in the synthesis of Bedaquiline, a diarylquinoline antimycobacterial drug used to treat multidrug-resistant tuberculosis. nbinno.com The synthesis often involves the conversion of a chloro-analogue to the methoxy derivative using sodium methoxide (B1231860). nbinno.com

Development of Novel Heterocyclic Scaffolds in Medicinal Chemistry Research

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov this compound provides a versatile platform for the development of novel heterocyclic scaffolds with potential therapeutic applications. The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of biological activity.

Research has demonstrated that quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govsmolecule.comrsc.org For example, derivatives of 5-methoxyquinoline (B23529) have been synthesized and evaluated as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a promising target for cancer therapy. mdpi.com Structure-activity relationship (SAR) studies of these derivatives have led to the identification of potent inhibitors of EZH2. mdpi.com

Furthermore, brominated quinolines are used as precursors for creating multifunctional quinoline compounds with potential antiproliferative activity against various cancer cell lines. nih.gov The bromine atom can be replaced with other functional groups, such as piperazinyl and morpholinyl moieties, leading to compounds with significant inhibitory activity against enzymes like human carbonic anhydrase isoenzymes. nih.gov The development of such novel heterocyclic scaffolds from this compound and related compounds is an active area of research in medicinal chemistry.

Research into Organic Semiconductors and Advanced Materials

The unique electronic properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. Halogenated quinolines, including this compound, are being explored for their potential use in the development of organic semiconductors. The bromine atom can enhance the electron-deficient nature of the quinoline ring, which is a desirable characteristic for n-type organic semiconductors.

The structural versatility of this compound allows for its incorporation into larger conjugated systems, which are essential for charge transport in organic electronic devices. Researchers are investigating its use as a building block for new materials with unique optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs). bldpharm.com The ability to synthesize a variety of derivatives from this starting material opens up possibilities for tuning the material's properties to meet the specific requirements of different electronic applications.

Utilization as a Biochemical Probe for Molecular Target Elucidation

Biochemical probes are essential tools for studying biological processes and identifying the molecular targets of bioactive compounds. This compound and its derivatives can be functionalized to create such probes. For instance, the quinoline scaffold can be modified to include reporter groups, such as fluorescent tags, allowing for the visualization of the compound's interaction with its biological target.

Derivatives of this compound have been explored as fluorescent probes in biological assays. smolecule.com The intrinsic fluorescence of the quinoline ring system can be modulated by the substituents, providing a basis for designing probes that change their fluorescence properties upon binding to a specific target. This allows researchers to study enzyme inhibition, receptor binding, and other molecular interactions in real-time. smolecule.com The development of such probes is crucial for understanding the mechanism of action of potential drug candidates and for the validation of new therapeutic targets.

Exploration in Coordination Chemistry as Potential Ligands

The nitrogen atom in the quinoline ring of this compound can act as a coordination site for metal ions, making it a potential ligand in coordination chemistry. The formation of metal complexes with quinoline-based ligands can lead to novel materials with interesting magnetic, optical, and catalytic properties.

The bromine and methoxy substituents can influence the coordination properties of the ligand, affecting the stability and geometry of the resulting metal complexes. For example, 5-bromo-8-methoxyquinoline (B186703) has been used in Suzuki coupling reactions to synthesize more complex ligands for the preparation of di- and triboron compounds with potential applications in luminescent materials. acs.org Research in this area explores the synthesis and characterization of new coordination complexes and investigates their potential applications in areas such as catalysis, sensing, and molecular magnetism. acs.org The ability of this compound to form stable complexes with a variety of metal ions makes it a valuable building block for the design of new functional coordination compounds.

Biological Chemistry and Molecular Interaction Studies of 5 Bromo 2 Methoxyquinoline Derivatives

Investigation of Molecular Target Binding and Inhibition Mechanisms (In Vitro Studies)

The therapeutic potential of quinoline (B57606) derivatives often stems from their ability to interact with and inhibit the function of key biological macromolecules. Research into 5-Bromo-2-methoxyquinoline derivatives has explored their binding to various molecular targets, providing insights into their mechanisms of action at a molecular level.

Enzyme Inhibition Studies (e.g., EZH2, Carbonic Anhydrase, Acetylcholinesterase, Topoisomerase I)

Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases.

EZH2 (Enhancer of Zeste Homologue 2): The 5-methoxyquinoline (B23529) scaffold has been identified as a novel basis for the development of EZH2 inhibitors. nih.govnih.gov EZH2 is a histone methyltransferase that is often overexpressed in various cancers, making it a promising target for cancer therapy. nih.govnih.gov While specific inhibitory data for this compound is not detailed in the reviewed literature, a closely related compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, demonstrated an IC50 value of 1.2 μM against EZH2. nih.govnih.gov This suggests that the 5-methoxyquinoline core is a viable pharmacophore for EZH2 inhibition. The synthesis of some of these derivatives has utilized 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534) as a key intermediate. nih.gov

Carbonic Anhydrase: Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.gov While direct inhibition data for this compound is not available, the broader class of quinoline-based sulfonamides has been explored as carbonic anhydrase inhibitors. For instance, certain 4-anilinoquinazoline-based benzenesulfonamides have shown potent inhibition of various human carbonic anhydrase (hCA) isoforms, with some compounds exhibiting inhibitory constants in the nanomolar range against hCA II, IX, and XII. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. The inhibitory kinetics of various compounds against AChE are often determined to understand their mechanism of action. nih.gov While specific studies on this compound are not prevalent, related heterocyclic compounds have been evaluated. For example, kinetic studies of other cholinesterase inhibitors have utilized Lineweaver-Burk plots to determine the type of inhibition and inhibitor dissociation constants (Ki). nih.gov

Topoisomerase I: Topoisomerase I is a crucial enzyme in DNA replication and a target for anticancer drugs. nih.gov Inhibition of this enzyme leads to DNA strand breaks and subsequent cell death. nih.gov While direct experimental data for this compound is limited, assays to identify topoisomerase I inhibitors often involve measuring the relaxation of supercoiled DNA or detecting enzyme-DNA cleavage complexes. nih.gov

Interaction with DNA and Other Cellular Components

The planar structure of the quinoline ring suggests a potential for intercalation with DNA. Furthermore, the bromo-substituent can influence these interactions. While direct DNA binding studies for this compound are not extensively documented in the reviewed literature, the interaction of similar compounds with DNA provides a basis for understanding its potential mechanisms. For instance, other novel heterocyclic compounds have been shown to act as DNA/RNA groove binders. The study of such interactions often involves techniques like UV/vis spectrophotometric titrations and circular dichroism to determine binding modes and affinities.

In Vitro Cellular Efficacy Research (Excluding Clinical Outcomes)

The effects of this compound derivatives have been assessed in various cellular models to determine their potential as therapeutic agents.

Antiproliferative and Cytostatic Activities Against Cancer Cell Lines

Apoptosis Induction and Cell Cycle Modulation in Research Models

Compounds that exhibit antiproliferative activity often do so by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.

Apoptosis Induction: Studies on related compounds suggest that the 5-methoxy-substituted scaffold can induce apoptosis. For instance, 5-methoxypsoralen has been shown to induce apoptosis in human hepatocellular carcinoma cells. The induction of apoptosis by quinoline-N-oxide derivatives in human erythroleukemic K562 cells was accompanied by the activation of caspases-9 and -3.

Cell Cycle Modulation: The progression of the cell cycle is a tightly regulated process, and its disruption can lead to cell death. Analysis of the cell cycle is often carried out using flow cytometry. For example, 5-methoxypsoralen was found to arrest J5 cells at the G2/M phase of the cell cycle. This G2/M arrest was associated with the inhibition of cyclin B1. Similarly, other antiproliferative compounds have been shown to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases. nih.gov

Antimicrobial Activity Against Pathogenic Microorganisms (Bacteria, Fungi)

A compound referred to as "bromoquinol," which is understood to be closely related or identical to this compound, has demonstrated significant antimicrobial activity, particularly against fungi.

Antifungal Activity: Bromoquinol exhibits potent, wide-spectrum antifungal activity. It has been shown to be effective against Aspergillus fumigatus and Candida species. nih.gov The antifungal action of bromoquinol is potentiated by iron starvation and is associated with the induction of oxidative stress and apoptosis in A. fumigatus.

Antibacterial Activity: The antibacterial activity of bromoquinol appears to be less potent than its antifungal effects. It has shown weak susceptibility against various bacterial strains. nih.gov

Below is a data table summarizing the minimum inhibitory concentrations (MICs) of bromoquinol against various fungal and bacterial species.

| Organism | Strain | MIC (µM) |

|---|---|---|

| Aspergillus fumigatus | spp. | 0.06 - 1 |

| Candida | spp. | 1 - 4 |

| Rhizopus | species | 16 - 32 |

| Various Bacteria | - | 12.5 - 25 |

Research on the Antimalarial Activities of this compound Remains Undisclosed

A comprehensive review of scientific literature reveals a significant gap in the publicly available research concerning the antimalarial properties of the chemical compound this compound and its derivatives. Despite the well-established role of the broader quinoline class of compounds in the development of antimalarial drugs, specific studies detailing the parasiticidal activity, structure-activity relationships, and computational drug design approaches for this compound are not present in the accessible scientific domain.

The quinoline scaffold is a cornerstone in the history of antimalarial chemotherapy, with prominent examples like chloroquine (B1663885) and mefloquine (B1676156) having seen widespread clinical use. The chemical structure of quinoline offers a versatile platform for medicinal chemists to introduce various functional groups, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties. These modifications can influence a drug's efficacy, resistance profile, and safety.

However, for the specific compound, this compound, there is a conspicuous absence of published research investigating its potential as an antimalarial agent. Consequently, the critical data required to populate discussions on its biological chemistry, molecular interactions, and rational drug design principles in an antimalarial context is unavailable. This includes a lack of information on:

Antimalarial Activity in Parasitic Studies: There are no publicly accessible studies that report the efficacy of this compound or its derivatives against any species of the Plasmodium parasite, the causative agent of malaria. This foundational data is essential for any further investigation into a compound's therapeutic potential.

Structure-Activity Relationship (SAR) Analysis: Without a series of related compounds and their corresponding biological activity data, it is impossible to conduct a meaningful SAR analysis. Such an analysis would typically explore how the presence and position of the bromo and methoxy (B1213986) groups on the quinoline ring, as well as other potential modifications, impact the compound's antimalarial potency.

Pharmacophore Modeling and Ligand-Based Drug Design: These computational chemistry techniques are powerful tools in modern drug discovery. However, they are predicated on the availability of a set of active molecules from which a pharmacophore model—the essential three-dimensional arrangement of chemical features necessary for biological activity—can be derived. In the absence of known antimalarial this compound derivatives, the application of these ligand-based design principles is not feasible.

While the broader field of quinoline chemistry in antimalarial research is active, the specific sub-class of this compound derivatives appears to be an unexplored area in the public research landscape. Future research initiatives would be required to synthesize and screen these compounds against Plasmodium parasites to determine if they hold any promise as a new class of antimalarial agents.

Future Research Directions and Concluding Perspectives on 5 Bromo 2 Methoxyquinoline

Emerging Methodologies in the Synthesis and Derivatization of Functionalized Quinolines

The synthesis of quinoline (B57606) and its derivatives has been a subject of intense research for over a century. rsc.org Classical methods, while still relevant, are increasingly being supplemented or replaced by more efficient, sustainable, and versatile strategies. nih.govresearchgate.net These emerging methodologies are crucial for accessing novel functionalized quinolines, including those with specific substitution patterns like 5-Bromo-2-methoxyquinoline.

Recent advancements have focused on several key areas:

C-H Bond Functionalization: This powerful strategy allows for the direct introduction of functional groups onto the quinoline core, bypassing the need for pre-functionalized starting materials. researchgate.netgeorganics.sk Transition-metal-catalyzed C-H activation has emerged as a particularly effective approach for the selective functionalization of various positions on the quinoline ring. researchgate.net

Oxidative Annulation: These methods involve the formation of the quinoline ring through cyclization reactions under oxidative conditions. rsc.org Strategies such as dehydration coupling and photocatalytic oxidative cyclization offer high efficiency and broad substrate tolerance. rsc.org

Green Chemistry Approaches: Recognizing the environmental impact of chemical synthesis, researchers are increasingly developing greener methods for quinoline synthesis. These include microwave-assisted and ultrasound-assisted reactions, which can significantly reduce reaction times and improve yields. nih.govmdpi.com The use of carbocatalysts, such as graphene oxide, also presents a sustainable alternative to traditional metal catalysts. ijppronline.com

Electrophilic Cyclization: This method provides a mild and efficient route to substituted quinolines, including halogenated derivatives, through the cyclization of N-(2-alkynyl)anilines. nih.gov

These innovative synthetic strategies are expanding the chemical space of accessible quinoline derivatives, enabling the synthesis of compounds with tailored electronic and steric properties for various applications.

Integration of Cheminformatics and High-Throughput Screening in Quinoline Research

The discovery and development of new quinoline-based compounds have been significantly accelerated by the integration of computational and high-throughput experimental techniques. Cheminformatics and high-throughput screening (HTS) play a pivotal role in identifying promising lead compounds and optimizing their properties.

Cheminformatics utilizes computational methods to analyze and predict the properties of molecules. Key applications in quinoline research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of quinoline derivatives and their biological activity. nih.govresearchgate.net These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent analogues. nih.govresearchgate.net

Molecular Docking: This technique simulates the interaction between a quinoline derivative and a biological target, such as an enzyme or receptor. wikipedia.org It provides insights into the binding mode and affinity of the compound, aiding in the rational design of molecules with improved target specificity. wikipedia.org

Pharmacophore Modeling: By identifying the essential structural features required for a specific biological activity, pharmacophore models can be used to virtually screen large compound libraries for potential hits.

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. mdpi.com Miniaturized fluorescence-based assays are often employed to screen for inhibitors of specific enzymes. mdpi.com The combination of HTS with cheminformatics creates a powerful workflow for the efficient discovery of novel bioactive quinoline derivatives. For instance, qHTS can identify initial hits from a diverse compound library, which can then be further optimized using QSAR and molecular docking studies. mdpi.com

Table 1: Application of Cheminformatics and High-Throughput Screening in Quinoline Research

| Technique | Application in Quinoline Research | Key Advantages |

|---|---|---|

| QSAR | Predicting biological activity based on molecular structure. | Rapidly assesses the potential of new derivatives. |

| Molecular Docking | Simulating binding interactions with biological targets. | Provides insights for rational drug design. |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Enables virtual screening of large compound libraries. |

| High-Throughput Screening (HTS) | Rapidly testing large numbers of compounds for bioactivity. | Accelerates the discovery of initial lead compounds. |

Potential for Interdisciplinary Applications Beyond Current Scopes

While the medicinal applications of quinoline derivatives are well-established, their unique photophysical and electronic properties are opening doors to a range of interdisciplinary applications, particularly in materials science and sensor technology. georganics.skmdpi.com

Optoelectronics: The rigid, planar structure and conjugated π-system of the quinoline ring make its derivatives promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. helsinki.firesearchgate.net Quinoline Schiff bases, for example, exhibit unique optical properties due to extensive electron delocalization and have potential applications in laser technologies. researchgate.netmdpi.com

Fluorescent Sensors: Quinoline derivatives are widely investigated as fluorescent sensors for the detection of metal ions due to their ability to form complexes that alter their fluorescence properties. nih.govresearchgate.net Their high selectivity and low detection limits make them valuable tools for environmental monitoring and biological imaging. nih.govresearchgate.net For instance, quinoline-based probes have been developed for the selective detection of copper and iron ions. rsc.orgnih.gov

Corrosion Inhibitors: Certain quinolinium compounds have shown efficacy as corrosion inhibitors, highlighting another potential industrial application of this versatile scaffold. wikipedia.org

The ability to tune the electronic and optical properties of quinoline derivatives through targeted functionalization makes them highly adaptable for these and other emerging technologies.

Challenges and Opportunities in Translating Research Findings to Applied Science

Despite the immense potential of quinoline derivatives, the translation of promising research findings into real-world applications faces several challenges. However, these challenges also present significant opportunities for innovation.

Challenges:

Toxicity and Side Effects: A major hurdle in the clinical translation of quinoline-based drugs is the potential for toxicity and adverse side effects. frontiersin.org For example, some quinoline derivatives can affect neuromuscular transmission. nih.gov Overcoming these issues requires careful structural modification and a deep understanding of the structure-toxicity relationships.

Drug Resistance: The emergence of drug-resistant pathogens and cancer cells is a continuous challenge in medicinal chemistry. nih.gov For quinoline-based therapeutics, this necessitates the constant development of new derivatives with novel mechanisms of action.

Bioavailability and Delivery: The poor aqueous solubility and low bioavailability of some quinoline compounds can limit their therapeutic efficacy. dovepress.com Developing effective drug delivery systems, such as nanocrystal formulations, is crucial for improving their clinical translation. dovepress.com

Scalability and Cost-Effectiveness of Synthesis: While novel synthetic methodologies offer greater efficiency, their scalability and cost-effectiveness for industrial production can be a significant barrier to commercialization.

Opportunities:

Targeted Therapies: The ability to functionalize the quinoline scaffold at various positions allows for the design of highly selective molecules that target specific biological pathways, potentially leading to more effective and less toxic therapies. nih.gov

Combination Therapies: Exploring the use of quinoline derivatives in combination with other therapeutic agents could enhance efficacy and overcome drug resistance. nih.gov

Advanced Materials Development: The unique optical and electronic properties of quinolines present vast opportunities for the development of novel materials for applications in electronics, photonics, and sensing. acs.org

Interdisciplinary Collaboration: Addressing the challenges in translating quinoline research will require increased collaboration between chemists, biologists, materials scientists, and engineers to bridge the gap between fundamental discoveries and practical applications.

Q & A

Q. What are the key synthetic strategies for preparing 5-Bromo-2-methoxyquinoline?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of quinoline precursors. Cross-coupling reactions using palladium catalysts (e.g., [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane) are effective for introducing bromine and methoxy groups regioselectively. For analogous brominated quinolines, Suzuki-Miyaura coupling with arylboronic acids has been optimized under inert conditions . Intermediate purification often employs column chromatography with hexane/ethyl acetate gradients.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Characterization includes:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy group at C2, bromine at C5).

- HPLC : Purity assessment (>95% via HLC methods, as used for related brominated methoxy compounds) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) to verify molecular weight.

- Melting Point Analysis : Consistency with literature values (e.g., 155–156°C for structurally similar derivatives) .

Q. What purification methods are effective for this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1 gradients) resolves brominated quinoline derivatives .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Storage : Store at 0–6°C in airtight containers to prevent decomposition, as recommended for boronic acid analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Optimization parameters include:

- Catalyst System : [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane achieves >80% yield for brominated heterocycles .

- Temperature : 80–100°C under argon.

- Substrate Ratios : 1:1.2 molar ratio of bromoquinoline to boronic acid minimizes side products.

- Additives : TBAB (tetrabutylammonium bromide) enhances solubility in polar solvents.

Table 1 : Optimized Cross-Coupling Conditions

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | [PdCl₂(dcpf)] | |

| Base | K₃PO₄ | |

| Solvent | 1,4-Dioxane | |

| Reaction Temperature | 90°C |

Q. What analytical techniques resolve contradictions in reported spectral data for brominated quinoline derivatives?

- Methodological Answer : Contradictions in spectral data (e.g., NMR shifts, melting points) arise from impurities or polymorphic forms. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.

- X-ray Crystallography : Confirms molecular structure and substituent positions.

- Batch Comparison : Analyze multiple synthetic batches to identify consistent vs. outlier data .

- Peer Validation : Cross-check with independent labs or databases (e.g., PubChem, CAS) .

Q. What are the challenges in achieving regioselective functionalization of this compound?

- Methodological Answer : Regioselectivity is hindered by:

- Steric Effects : Methoxy and bromine groups at C2 and C5 direct electrophiles to C3/C7 positions.

- Competing Pathways : Ullmann coupling vs. Buchwald-Hartwig amination requires ligand screening (e.g., XPhos or BINAP) .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution at electron-deficient positions.

Table 2 : Functionalization Challenges and Solutions

| Challenge | Mitigation Strategy | Reference |

|---|---|---|

| Competing reactions | Ligand-controlled catalysis | |

| Steric hindrance | Microwave-assisted synthesis | |

| Low yield | Sequential protection/deprotection |

Notes

- Avoid commercial sources (e.g., ) per requirements.

- Data from structurally analogous compounds (e.g., 5-Bromo-2-chloroquinoline) inform methodologies applicable to this compound.

- Storage and handling protocols follow guidelines for brominated aromatic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.